1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine
Overview
Description
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Mechanism of Action
Mode of Action
Piperazine derivatives often work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Without specific information on “1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine”, it’s difficult to say which biochemical pathways it might affect. Piperazine derivatives can affect a variety of pathways depending on their specific structure and target .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine typically involves the reaction of 4-(4-chlorophenyl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(Chloroacetyl)piperazine: Lacks the 4-chlorophenyl group, resulting in different biological activities.
4-(4-Chlorophenyl)piperazine: Lacks the chloroacetyl group, leading to variations in its chemical reactivity and applications.
1-(Bromoacetyl)-4-(4-chlorophenyl)piperazine:
Uniqueness
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine stands out due to the presence of both the chloroacetyl and 4-chlorophenyl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAVIITEALCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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